N-Cyclopropyl 3-nitrobenzenesulfonamide
Overview
Description
“N-Cyclopropyl 3-nitrobenzenesulfonamide” is a chemical compound with the CAS Number: 401589-92-2 . It has a molecular weight of 242.26 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-nitrobenzenesulfonyl chloride with cyclopropylamine .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H10N2O4S . The InChI code for this compound is 1S/C9H10N2O4S/c12-11(13)8-2-1-3-9(6-8)16(14,15)10-7-4-5-7/h1-3,6-7,10H,4-5H2 .Scientific Research Applications
Synthesis and Versatility in Amine Chemistry
N-Cyclopropyl 3-nitrobenzenesulfonamide and its derivatives are extensively used in synthetic chemistry, particularly in the preparation of secondary amines. They are found to undergo smooth alkylation reactions, leading to N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be easily deprotected, yielding secondary amines in high yields. This demonstrates their significant role in the versatile methods for amine synthesis (Fukuyama, Jow, & Cheung, 1995).
Applications in Biofilm Inhibition
Derivatives of this compound have shown potential in inhibiting bacterial biofilms. These derivatives have been evaluated for their effectiveness against strains like Escherichia coli and Bacillus subtilis, indicating their potential in antibacterial applications (Abbasi et al., 2020).
Role in Carbonic Anhydrase Inhibition
Research has demonstrated the use of nitrobenzenesulfonamide derivatives as inhibitors of human carbonic anhydrases, which are significant for therapeutic applications. The presence of nitrobenzenesulfonamide functionality enables the construction of specific molecular structures that are effective in inhibiting these enzymes (Sapegin et al., 2018).
Utility in Solid-Phase Synthesis
Nitrobenzenesulfonamides like this compound are valuable in solid-phase synthesis, used as key intermediates in various chemical transformations. They have been employed in strategies leading to diverse privileged scaffolds, highlighting their broad utility in chemical synthesis (Fülöpová & Soural, 2015).
Contributions in Organic Synthesis
These compounds have also been used in the total synthesis of complex organic molecules, demonstrating their relevance in sophisticated synthetic pathways. This includes their role in synthesizing polyamine toxins, exemplifying their versatility in organic synthesis (Hidai, Kan, & Fukuyama, 1999).
Safety and Hazards
While specific safety and hazard information for N-Cyclopropyl 3-nitrobenzenesulfonamide is not available in the search results, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
N-cyclopropyl-3-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-11(13)8-2-1-3-9(6-8)16(14,15)10-7-4-5-7/h1-3,6-7,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHCAIGIVXSRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388019 | |
Record name | N-CYCLOPROPYL 3-NITROBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
401589-92-2 | |
Record name | N-CYCLOPROPYL 3-NITROBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.